Cas no 923808-02-0 (2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide)
![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide structure](https://www.kuujia.com/scimg/cas/923808-02-0x500.png)
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[2-isopropoxy-5-(morpholin-4-ylsulfonyl)phenyl]acetamide
- 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
- 2-CHLORO-N-[2-ISOPROPOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
- 2-chloro-N-(5-morpholin-4-ylsulfonyl-2-propan-2-yloxyphenyl)acetamide
- Z147651584
- UPCMLD0ENAT5584003:001
- G18970
- YLB80802
- EN300-23066
- 923808-02-0
- CS-0240947
- AKOS001281966
-
- MDL: MFCD08271732
- Inchi: InChI=1S/C15H21ClN2O5S/c1-11(2)23-14-4-3-12(9-13(14)17-15(19)10-16)24(20,21)18-5-7-22-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
- InChI Key: HSNBGUCOZMOIJV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 376.0859706Da
- Monoisotopic Mass: 376.0859706Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 93.3Ų
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23066-0.25g |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
Chemenu | CM482221-1g |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95%+ | 1g |
$310 | 2023-02-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11992-1G |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 1g |
¥ 1,227.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311617-10g |
2-Chloro-n-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 10g |
¥7898.00 | 2024-04-25 | |
Enamine | EN300-23066-1.0g |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311617-5g |
2-Chloro-n-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 5g |
¥6144.00 | 2024-04-25 | |
Chemenu | CM482221-500mg |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95%+ | 500mg |
$213 | 2023-02-01 | |
Enamine | EN300-23066-5g |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 96% | 5g |
$825.0 | 2023-09-15 | |
Aaron | AR019Q06-2.5g |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 2.5g |
$793.00 | 2025-02-08 | |
1PlusChem | 1P019PRU-250mg |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide |
923808-02-0 | 95% | 250mg |
$180.00 | 2025-03-03 |
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide Related Literature
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
3. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
Introduction to 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (CAS No. 923808-02-0) and Its Applications in Modern Chemical Biology
The compound 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (CAS No. 923808-02-0) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel pharmacological agents. This compound, characterized by its intricate molecular architecture, has garnered considerable attention due to its potential applications in modulating biological pathways and its structural features that align with contemporary drug discovery paradigms.
At the core of this compound's utility lies its dual functionality, derived from the presence of both a chloro substituent and a morpholine-4-sulfonyl moiety. The chloro group, positioned strategically on the acetamide backbone, enhances electrophilicity, making the molecule a versatile intermediate in synthetic chemistry. Simultaneously, the morpholine-4-sulfonyl group introduces hydrophilicity and rigidity to the phenyl ring, which is critical for optimizing binding interactions with biological targets. This balance of hydrophobic and hydrophilic properties is a cornerstone in modern medicinal chemistry, enabling the design of compounds with improved pharmacokinetic profiles.
The acetamide moiety in the molecular structure further contributes to the compound's biological relevance. Acetamides are well-documented pharmacophores that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of this group into 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide suggests potential therapeutic applications in conditions where modulation of acetylcholine receptor activity is beneficial. Recent studies have highlighted the role of acetamide derivatives in enhancing cholinergic transmission, making this compound a promising candidate for further investigation.
One of the most compelling aspects of 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide is its structural similarity to known bioactive molecules. By leveraging computational modeling and structure-based drug design techniques, researchers have been able to predict its interaction with various biological targets. For instance, preliminary docking studies suggest that this compound may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. These findings are particularly intriguing given the rising global burden of such conditions.
The 5-(morpholine-4-sulfonyl) substituent is another key feature that distinguishes this compound from its peers. Morpholine derivatives are known for their stability under physiological conditions and their ability to form hydrogen bonds with polar residues in proteins. This characteristic makes them ideal candidates for designing molecules with enhanced binding affinity and selectivity. In particular, the sulfonyl group enhances water solubility while maintaining lipophilicity, which is crucial for drug delivery systems designed to target specific tissues or organs.
In terms of synthetic accessibility, 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently using multi-step reactions involving functional group transformations such as chlorination, sulfonylation, and etherification. These synthetic strategies not only highlight the compound's feasibility but also provide insights into potential modifications that could enhance its biological activity.
Recent experimental data has begun to elucidate the pharmacological profile of 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide. In vitro assays have demonstrated modest inhibitory activity against certain enzymes implicated in inflammation and pain pathways. While these findings are preliminary, they underscore the compound's potential as a lead molecule for further optimization. Moreover, its structural features suggest that it may exhibit fewer side effects compared to existing therapeutics due to improved selectivity.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide. Predictive models have been developed to screen large chemical libraries for molecules with specific bioactivity profiles, reducing the time and cost associated with traditional high-throughput screening methods. These computational tools have already identified several derivatives of this compound that show enhanced potency and selectivity.
Future directions for research on CAS No 923808-02-0 include exploring its potential as an intermediate in synthesizing more complex molecules with tailored biological activities. Additionally, studies are underway to investigate its mechanism of action at a molecular level, which could provide valuable insights into developing new therapeutic strategies. The combination of experimental validation and computational modeling will be crucial in unraveling the full potential of this compound.
The broader implications of discoveries related to 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide extend beyond individual therapeutic applications. They contribute to our fundamental understanding of how molecular structure influences biological activity, which is essential for advancing rational drug design principles. As research progresses, it is anticipated that similar compounds will emerge as powerful tools for addressing complex diseases with unmet medical needs.
923808-02-0 (2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide) Related Products
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
